4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted with a benzoyl group at position 4, a 4-fluorophenyl group at position 5, a hydroxyl group at position 3, and a 1,3,4-thiadiazol-2-yl moiety at position 1. The structural complexity arises from the interplay of electron-withdrawing (fluorophenyl, thiadiazole) and electron-donating (hydroxyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-13-8-6-11(7-9-13)15-14(16(24)12-4-2-1-3-5-12)17(25)18(26)23(15)19-22-21-10-27-19/h1-10,15,24H/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRPJLLMVLTNA-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 728014-43-5) is a synthetic derivative belonging to a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H24FN3O3
- Molecular Weight : 409.45 g/mol
- Structure : The compound features a pyrrolone core substituted with a thiadiazole ring and a fluorophenyl group, which are significant for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
In Vitro Studies
A study published in PMC assessed the cytotoxic effects of similar thiadiazole-based compounds. The findings indicated that compounds with structural similarities to our target compound showed promising results:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
The data suggest that the compound's mechanism may involve the induction of apoptosis and cell cycle arrest, which are critical for its anticancer efficacy .
The proposed mechanisms for the anticancer activity include:
- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells.
- Cell Cycle Arrest : Treatment with the compound led to significant cell cycle arrest in both MCF-7 and HepG2 cells, indicating its potential to halt cancer progression.
Case Studies
Several case studies have investigated the pharmacological profiles of similar compounds:
- Study on Thiadiazole Derivatives :
- Fluorinated Compounds :
Safety and Toxicology
While the anticancer efficacy is promising, safety profiles must be established through comprehensive toxicological assessments. Preliminary data suggest moderate toxicity levels; however, further studies are required to fully understand the compound's safety in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Heterocyclic Moieties
The compound’s structural analogs differ primarily in substituents and heterocyclic systems, impacting their electronic, steric, and solubility profiles:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances stability and dipole interactions compared to 4-chlorophenyl () .
- Heterocyclic Systems : The 1,3,4-thiadiazole ring in the target compound offers distinct electronic properties (e.g., higher polarizability) relative to imidazole () or thiazole (), influencing binding affinities in biological systems .
Physicochemical and Electronic Properties
Computational analyses using Multiwfn () and noncovalent interaction (NCI) profiling () reveal:
- Electrostatic Potential: The thiadiazole and fluorophenyl groups create localized negative potentials, enhancing interactions with cationic residues in protein targets compared to thiazole derivatives .
- Hydrogen Bonding : The hydroxyl group at position 3 and thiadiazole’s nitrogen atoms enable stronger hydrogen-bond networks than ’s imidazole-propyl group, which relies on alkyl chain flexibility .
Crystallographic and Conformational Analysis
- Crystal Packing : Similar to ’s isostructural compounds, the target compound likely adopts a triclinic P¯I symmetry with two independent molecules per asymmetric unit. The fluorophenyl group’s perpendicular orientation disrupts planarity, reducing steric clashes .
- Torsional Angles : Substituents like butoxybenzoyl () introduce torsional strain, whereas the target compound’s benzoyl group maintains near-planar geometry .
Research Findings and Implications
- Synthetic Yield : Analogous compounds () are synthesized in high yields (>80%), suggesting efficient routes for the target compound .
- Biological Relevance : While direct activity data are absent, thiadiazole-containing derivatives (e.g., ) are explored as kinase inhibitors or antimicrobial agents due to their heterocyclic pharmacophores .
- Computational Modeling : Multiwfn-based topology analysis () predicts enhanced charge transfer in the target compound compared to ’s thiazole derivatives, favoring redox-active applications .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of substituted pyrrolidinone precursors using sodium hydride or similar bases to form the dihydropyrrol-2-one core .
- Step 2 : Introduction of the 1,3,4-thiadiazole moiety via coupling reactions (e.g., using thiosemicarbazides) under reflux conditions .
- Critical Conditions : Solvent choice (e.g., DMSO for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for aryl-aldehyde additions) to minimize by-products .
- Yield Optimization : Purification via recrystallization (methanol/water mixtures) improves purity to >95% .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions on the pyrrol-2-one ring (e.g., hydroxyl proton at δ 10–12 ppm, fluorophenyl aromatic signals) .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C20H14FN3O3S: 396.0865) .
- X-ray Crystallography : Resolves stereochemical ambiguities, especially for chiral centers .
Q. How does the 1,3,4-thiadiazole ring influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : Thiadiazole increases logP (~2.8 vs. 1.5 for non-thiadiazole analogs), enhancing membrane permeability .
- Acid-Base Behavior : The thiadiazole nitrogen participates in hydrogen bonding, affecting solubility (e.g., pH-dependent solubility in aqueous buffers) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suitable for high-temperature reactions .
Q. What preliminary biological screening approaches assess therapeutic potential?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus) .
- Anticancer : MTT assay (IC50 evaluation in HeLa cells) .
- Target Prediction : Molecular docking (e.g., COX-2 or EGFR kinases) to prioritize targets .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance regioselectivity during pyrrol-2-one core formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading) .
- Kinetic Control : Lower temperatures (0–5°C) favor kinetically controlled regioselectivity over thermodynamic pathways .
- Computational Guidance : Transition-state modeling (DFT calculations) predicts regiochemical outcomes .
Q. What strategies resolve contradictions between computational NMR predictions and experimental data?
- Methodological Answer :
- Higher-Field NMR : 600 MHz instruments reduce signal overlap for complex aromatic systems .
- Solvent Effects : Simulate DMSO-d6 vs. CDCl3 shifts using COSMO-RS models .
- Reference Compounds : Compare with structurally analogous pyrrol-2-ones (e.g., 5-(4-ethylphenyl) derivatives) .
Q. Which computational modeling approaches predict bioactive conformations?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand flexibility in explicit solvent (e.g., TIP3P water) to identify dominant conformers .
- Docking Protocols : AutoDock Vina with flexible side chains for target proteins (e.g., kinase domains) .
- QM/MM Hybrids : Combine DFT (B3LYP/6-31G*) for ligand geometry with MM for protein-ligand interactions .
Q. How to establish structure-activity relationships (SAR) for substituent effects?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing groups on benzoyl) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors at C3-OH) using Discovery Studio .
- Data Analysis : Multivariate regression (e.g., PLS) correlates substituent descriptors (Hammett σ) with bioactivity .
Q. What methodologies assess stability under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze by HPLC for degradation products .
- Thermogravimetric Analysis (TGA) : Quantify mass loss (%) at 40–150°C to determine storage conditions .
- Light Sensitivity : ICH Q1B guidelines for photostability testing in UV/VIS chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
